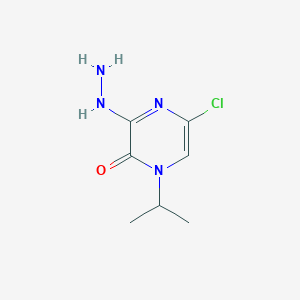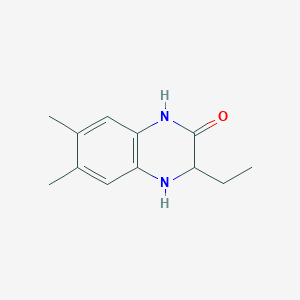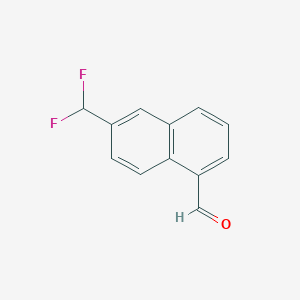
5-Chloro-3-hydrazinyl-1-isopropylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-3-hidrazinil-1-isopropilpirazin-2(1H)-ona es un compuesto orgánico sintético que pertenece a la familia de las pirazinas. Las pirazinas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Cloro-3-hidrazinil-1-isopropilpirazin-2(1H)-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como el ácido 5-cloropirazina-2-carboxílico y la isopropilamina.
Formación de intermedio: El grupo ácido carboxílico se convierte en una amida utilizando isopropilamina en condiciones controladas.
Hidrazinilación: El intermedio se trata luego con hidrato de hidracina para introducir el grupo hidrazinil en la posición 3 del anillo de pirazina.
Ciclación: El paso final implica la ciclación para formar la estructura de pirazin-2(1H)-ona deseada.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y los catalizadores, es crucial para lograr altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-3-hidrazinil-1-isopropilpirazin-2(1H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidrazinil puede oxidarse para formar azidas o compuestos nitroso correspondientes.
Reducción: La reducción del anillo de pirazinona puede conducir a la formación de derivados de dihidropirazina.
Sustitución: El átomo de cloro en la posición 5 puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleofílica generalmente requieren la presencia de una base, como el hidróxido de sodio o el carbonato de potasio.
Productos principales
Oxidación: Azidas o derivados nitroso.
Reducción: Derivados de dihidropirazina.
Sustitución: Varios derivados de pirazina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un compuesto principal para el desarrollo de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-Cloro-3-hidrazinil-1-isopropilpirazin-2(1H)-ona implica su interacción con objetivos moleculares específicos. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modulación de su actividad. El anillo de pirazinona también puede interactuar con el ADN o el ARN, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-3-hidrazinilpirazina-2(1H)-ona: Carece del grupo isopropilo, lo que puede afectar su actividad biológica.
3-Hidrazinil-1-isopropilpirazin-2(1H)-ona: Carece del átomo de cloro, lo que potencialmente altera su reactividad.
5-Cloro-1-isopropilpirazin-2(1H)-ona: Carece del grupo hidrazinil, que es crucial para ciertas reacciones.
Singularidad
5-Cloro-3-hidrazinil-1-isopropilpirazin-2(1H)-ona es único debido a la presencia de los grupos hidrazinil e isopropilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C7H11ClN4O |
|---|---|
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
5-chloro-3-hydrazinyl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H11ClN4O/c1-4(2)12-3-5(8)10-6(11-9)7(12)13/h3-4H,9H2,1-2H3,(H,10,11) |
Clave InChI |
SADPGGRVZZIEAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=C(C1=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)




![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)





